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Compound of Interest

Methyl 1,4-dioxaspiro[4.5]decane-
Compound Name:
8-carboxylate

Cat. No.: B122403

An In-depth Technical Guide to the Mass Spectrometry of Methyl 1,4-dioxaspiro[4.5]decane-
8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted electron ionization mass
spectrometry (EI-MS) behavior of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. Due to
the limited availability of direct experimental data for this specific compound, this document
outlines the expected fragmentation patterns based on the known mass spectrometric behavior
of related chemical moieties, including cyclic ketals, cyclohexane derivatives, and methyl
esters. The information herein is intended to serve as a valuable resource for the identification
and structural elucidation of this compound in various research and development settings.

Predicted Mass Spectrum Data

The electron ionization mass spectrum of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
(Molecular Formula: Ci10H1604, Molecular Weight: 200.23 g/mol ) is anticipated to display a
discernible molecular ion peak and a series of characteristic fragment ions. The predicted
guantitative data, including the mass-to-charge ratio (m/z), proposed ionic species, and
estimated relative abundance, are summarized in the table below. The relative abundances are
estimations based on the predicted stability of the fragment ions.

© 2025 BenchChem. All rights reserved. 1/4 Tech Support


https://www.benchchem.com/product/b122403?utm_src=pdf-interest
https://www.benchchem.com/product/b122403?utm_src=pdf-body
https://www.benchchem.com/product/b122403?utm_src=pdf-body
https://www.benchchem.com/product/b122403?utm_src=pdf-body
https://www.benchchem.com/product/b122403?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

. Relative
Proposed lonic
miz . Proposed Structure Abundance
Species .
(Estimated)

200 [M]e+ [C10H1604]+ 15%

169 [M - «OCHs]e+ [CoH1303]++ 40%

141 [M - «COOCHs3]*+ [CsH1302]e+ 30%
Retro-Diels-Alder

112 [CeHsO2]e+ 60%
fragment
Ketal ring

99 [CsH702]+ ) 100% (Base Peak)
fragmentation
Ethylene ketal

86 [CaH60O2]e+ 70%
fragment

59 [COOCHs3]s+ [CH3OCO]+ 25%
Cyclohexane ring

55 [CaH7]e+ 50%

fragment

Predicted Fragmentation Pathways

The fragmentation of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate under electron

ionization is expected to be initiated by the removal of an electron, most likely from one of the

oxygen atoms, to form the molecular ion ([M]s+) at m/z 200. The subsequent fragmentation is

predicted to proceed through several key pathways characteristic of its structural features:

» Alpha-Cleavage adjacent to the ester: Loss of the methoxy radical (*OCHs) to form the

acylium ion at m/z 169, or loss of the entire methoxycarbonyl radical ((COOCHs) to yield an

ion at m/z 141.

o Ketal Ring Fragmentation: The dioxaspiro ring system is prone to characteristic

fragmentation. A key fragmentation is the cleavage of the C-O bonds and the spirocyclic

carbon, which can lead to the formation of the base peak at m/z 99. Another prominent

fragment from the ketal portion is the ion at m/z 86.
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» Retro-Diels-Alder (RDA) Reaction: The cyclohexyl ring can undergo a retro-Diels-Alder
reaction, leading to the formation of a characteristic ion at m/z 112.

e Cyclohexane Ring Fragmentation: The cyclohexane ring can also fragment through the loss
of small neutral molecules like ethene, leading to various smaller fragments, such as the ion
at m/z 55.

A visual representation of these predicted fragmentation pathways is provided in the diagram

below.
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¢ To cite this document: BenchChem. [mass spectrometry of Methyl 1,4-
dioxaspiro[4.5]decane-8-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b122403#mass-spectrometry-of-methyl-1-4-
dioxaspiro-4-5-decane-8-carboxylate]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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